molecular formula C9H10N4O2 B1651375 Ethyl 7-amino-5H-pyrrolo[2,3-b]pyrazine-6-carboxylate CAS No. 1260779-51-8

Ethyl 7-amino-5H-pyrrolo[2,3-b]pyrazine-6-carboxylate

Cat. No. B1651375
CAS RN: 1260779-51-8
M. Wt: 206.20
InChI Key: FIKPYKGUSAZXBI-UHFFFAOYSA-N
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Description

Ethyl 7-amino-5H-pyrrolo[2,3-b]pyrazine-6-carboxylate, also known as PPC, is an aromatic compound with a broad range of potential applications in scientific research. PPC is a derivative of the pyrrolo[2,3-b]pyrazine nucleus, which is found in a variety of natural products and pharmaceuticals. PPC has been studied extensively, and its properties are well-understood.

Scientific Research Applications

Ethyl 7-amino-5H-pyrrolo[2,3-b]pyrazine-6-carboxylate has a variety of applications in scientific research, such as in the development of new drugs, the study of enzyme kinetics, and the study of the structure and function of proteins. This compound has been used to study the binding of drugs to proteins, as well as the effects of drugs on proteins. Additionally, this compound has been used in the study of enzyme kinetics, as it is a competitive inhibitor of enzymes. This compound has also been used to study the structure and function of proteins, as it is a substrate for a variety of enzymes.

Mechanism of Action

Ethyl 7-amino-5H-pyrrolo[2,3-b]pyrazine-6-carboxylate is a competitive inhibitor of enzymes, meaning that it binds to the active site of an enzyme and prevents the substrate from binding. This prevents the enzyme from catalyzing the reaction, and thus the reaction does not occur. Additionally, this compound is a substrate for a variety of enzymes, meaning that it can be used to study the structure and function of proteins.
Biochemical and Physiological Effects
This compound has a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter release. Additionally, this compound has been shown to have anti-inflammatory and antioxidant effects, and has been studied as a potential treatment for various diseases.

Advantages and Limitations for Lab Experiments

The main advantage of using Ethyl 7-amino-5H-pyrrolo[2,3-b]pyrazine-6-carboxylate in lab experiments is that it is a relatively stable compound. Additionally, this compound is relatively easy to synthesize, and can be synthesized via a variety of methods. However, there are some limitations to using this compound in lab experiments. For example, this compound is a competitive inhibitor of enzymes, which can make it difficult to study the effects of drugs on proteins. Additionally, this compound is a substrate for a variety of enzymes, which can make it difficult to study the structure and function of proteins.

Future Directions

The potential future directions for research on Ethyl 7-amino-5H-pyrrolo[2,3-b]pyrazine-6-carboxylate include the development of new drugs, the study of enzyme kinetics, and the study of the structure and function of proteins. Additionally, this compound could be used to study the effects of drugs on proteins, as well as the effects of drugs on the nervous system. Additionally, this compound could be used to study the effects of drugs on inflammation and oxidative stress. Finally, this compound could be used to study the effects of drugs on cancer cells, as well as the effects of drugs on the immune system.

properties

IUPAC Name

ethyl 7-amino-5H-pyrrolo[2,3-b]pyrazine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O2/c1-2-15-9(14)7-5(10)6-8(13-7)12-4-3-11-6/h3-4H,2,10H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIKPYKGUSAZXBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=NC=CN=C2N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20857598
Record name Ethyl 7-amino-5H-pyrrolo[2,3-b]pyrazine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20857598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1260779-51-8
Record name Ethyl 7-amino-5H-pyrrolo[2,3-b]pyrazine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20857598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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